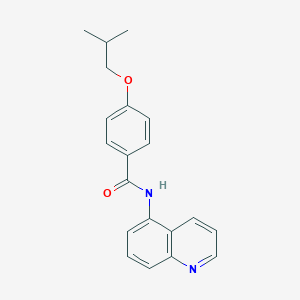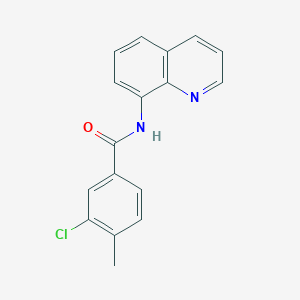![molecular formula C26H26ClN3O2 B244448 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244448.png)
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide is an organic compound with the molecular formula C26H26ClN3O2 and a molecular weight of 448 g/mol. This compound is known for its complex structure, which includes a benzamide core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide typically involves a series of organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Reduction: Conversion of the nitro group to an amine.
Amidation: Formation of the benzamide by reacting the amine with a carboxylic acid derivative.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
3-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide can be compared with other benzamide derivatives, such as:
N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide: Similar structure but lacks the chloro and methyl groups.
3-Chloro-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide: Similar structure but lacks the 4-methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H26ClN3O2 |
|---|---|
Molecular Weight |
448 g/mol |
IUPAC Name |
3-chloro-4-methyl-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H26ClN3O2/c1-18-5-3-4-6-23(18)26(32)30-15-13-29(14-16-30)22-11-9-21(10-12-22)28-25(31)20-8-7-19(2)24(27)17-20/h3-12,17H,13-16H2,1-2H3,(H,28,31) |
InChI Key |
RSGFVNHMFGYPON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-methoxybenzamide](/img/structure/B244369.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)

![3-fluoro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244375.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B244376.png)





![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244384.png)


